(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride
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Overview
Description
(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group and two hydroxyl groups attached to a cyclopentane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Amination: Introduction of the amino group is achieved through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process involves:
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency.
Reaction Conditions: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, replacing the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways, affecting cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentanol hydrochloride: Similar structure but with different functional groups.
(1R,2S)-ephedrine hydrochloride: Contains a similar cyclopentane ring but with different substituents.
Uniqueness
(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H/t3?,4-,5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWFGANNVMGPH-RSCCPHMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1N)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167298-49-9 |
Source
|
Record name | rac-(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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